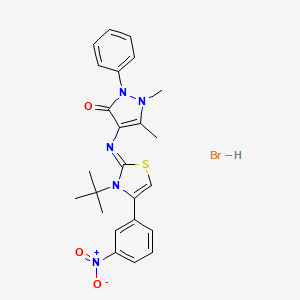
(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone is a complex organic molecule that features a triazole ring, a piperidine ring, and an indole moiety
作用機序
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been found to bind to a range of proteins .
Mode of Action
The mode of action of this compound is likely to involve the formation of hydrogen bonds with its target, as is common with 1,2,4-triazole derivatives . The triazole ring can act as both a hydrogen bond acceptor and donor, offering various types of binding to the target enzyme .
Biochemical Pathways
It’s worth noting that similar compounds have shown a broad range of pharmacological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of the 1,2,4-triazole ring in similar compounds has been associated with improved pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Compounds with similar structures have demonstrated a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It’s worth noting that the chemical stability of similar compounds, such as 1,4-disubstituted 1,2,3-triazoles, has been reported .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone typically involves multiple steps. One common approach is the cyclization of a precursor compound containing the triazole and piperidine rings. This can be achieved using reagents such as phosphorus oxychloride (POCl3) under controlled conditions . The indole moiety can be introduced through a subsequent reaction, often involving a condensation reaction with an appropriate indole derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.
化学反応の分析
Types of Reactions
The compound (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group on the indole ring can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield an aldehyde or carboxylic acid, while reduction of the carbonyl group can produce an alcohol .
科学的研究の応用
The compound (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone has several scientific research applications:
類似化合物との比較
Similar Compounds
(4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl-5-substituted phenyl-1,3,4-oxadiazoles: These compounds share the triazole and piperidine rings but have different substituents on the phenyl ring.
Indole derivatives: Compounds with an indole moiety, such as indole-3-acetic acid, have similar structural features but different functional groups.
Uniqueness
The uniqueness of (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone lies in its combination of the triazole, piperidine, and indole moieties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications in chemistry, biology, and medicine .
特性
IUPAC Name |
(6-methoxy-1H-indol-2-yl)-[4-(triazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-24-14-3-2-12-10-16(20-15(12)11-14)17(23)21-8-4-13(5-9-21)22-18-6-7-19-22/h2-3,6-7,10-11,13,20H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUXBIQYVDHWPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(CC3)N4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 1-(4-fluorophenyl)-4-[(3-fluorophenyl)methoxy]-6-oxopyridazine-3-carboxylate](/img/structure/B2993069.png)
![1,7-Dimethyl-3-(naphthalen-1-ylmethyl)-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2993072.png)

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2993076.png)


![(2S)-3-methyl-2-[(2-methylbenzoyl)amino]butanoic acid](/img/structure/B2993082.png)



